2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
This compound is a fused heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core substituted with a phenyl group at position 1 and an acetamide moiety at position 4. The structure combines multiple pharmacophoric elements: the pyrazole and thiazole rings contribute to rigidity and metabolic stability, while the pyrimidinone moiety may enhance binding to biological targets such as kinases or enzymes . Its molecular formula is C₂₁H₁₈N₆O₂S, with a molecular weight of 418.47 g/mol (calculated based on analogous structures in ).
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c28-18(23-11-14-6-8-22-9-7-14)10-16-13-30-21-25-19-17(20(29)26(16)21)12-24-27(19)15-4-2-1-3-5-15/h1-9,12,16H,10-11,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVRFKDWSQEQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide (CAS Number: 946334-84-5) is a complex organic molecule that integrates multiple heterocyclic systems. It has garnered attention for its potential biological activities, particularly in the realms of antitumor , antimicrobial , and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on current research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 404.4 g/mol. The structure features a thiazolo-pyrimidine core fused with a pyrazole ring, which is critical for its biological interactions. The compound predominantly exists in a keto-enamine tautomeric form stabilized by intramolecular hydrogen bonding, enhancing its solubility and reactivity in biological systems .
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of compounds related to the thiazolo-pyrimidine structure. For instance, derivatives of this class have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported IC50 values for similar compounds ranging from 5.69 to 9.36 µM against MCF-7 cells . The structural activity relationship (SAR) indicates that modifications to the thiazolo-pyrimidine scaffold can enhance anticancer activity.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.69 |
| Compound B | MCF-7 | 9.36 |
| Compound C | HepG2 | 17.83 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties . Research has shown that similar derivatives possess activity against various bacterial strains and fungi. The presence of nitrogen and sulfur in the structure contributes to its interaction with microbial targets.
Anti-inflammatory Activity
Preliminary studies suggest that compounds derived from this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds similar to 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide :
- Synthesis and Screening : A study synthesized new thiadiazolopyrimidine derivatives and tested their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that certain modifications led to enhanced anticancer properties .
- Molecular Docking Studies : In silico docking studies have shown that these compounds can effectively bind to target proteins involved in cancer signaling pathways, indicating their potential as therapeutic agents in cancer treatment .
- Safety Profile : While specific safety data for this compound are lacking, general safety considerations based on its functional groups suggest a need for further toxicological studies before clinical application.
Comparison with Similar Compounds
Key Observations :
- This may enhance target affinity in kinase inhibition, as seen in related pyridine-containing drugs .
- The molecular weight increases with bulkier substituents (e.g., 418.47 g/mol for pyridin-4-ylmethyl vs.
Analogues with Modified Core Structures
Key Observations :
- The thiazolo ring in the target compound provides sulfur-based hydrophobicity, which may improve membrane permeability compared to oxygen-containing analogs (e.g., benzoxazine derivatives) .
Research Findings and Implications
- Bioactivity Gaps: While biological data for the target compound are unavailable, structurally related pyrazolo-thiazolo-pyrimidinones exhibit kinase inhibition and antimicrobial activity .
- SAR Trends : Larger N-substituents (e.g., pyridin-4-ylmethyl) may improve target engagement but reduce solubility, necessitating formulation optimization.
- Synthetic Challenges: Multi-step syntheses and purification of fused heterocycles remain a hurdle, as noted in and .
Q & A
Q. What is the optimized synthetic route for 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide, and how can intermediates be characterized?
The compound is synthesized via a three-step protocol starting from ethyl acetoacetate:
- Step 1 : Condensation of ethyl acetoacetate with phenylhydrazine in acetic acid yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
- Step 2 : Reaction with substituted benzaldehyde and thiourea in methanol/HCl produces 3-methyl-1-phenyl-4-aryl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thiones.
- Step 3 : Cyclization with 1,2-dibromoethane in DMF/K₂CO₃ forms the thiazolo[3,2-a]pyrimidine core. Characterization involves TLC for purity, IR for functional groups (e.g., 1600 cm⁻¹ for C=N), ¹H-NMR (e.g., δ 3.12 for –N–CH₂–), and mass spectrometry (e.g., M-2 peak at 379 m/z) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
- IR : Aromatic C–H (3030 cm⁻¹) and aliphatic C–H (2889 cm⁻¹) stretches confirm hybrid aromatic/aliphatic systems. C–S–C (1200 cm⁻¹) and C–N–C (1359 cm⁻¹) indicate thiazole and pyrimidine rings.
- ¹H-NMR : Singlet at δ 1.76 for pyrazoline –CH₃; triplets at δ 3.12/3.89 for –N–CH₂– and –S–CH₂– in the thiazole ring.
- MS : Base peak at 261 m/z suggests fragmentation of the pyridin-4-ylmethyl acetamide side chain .
Advanced Research Questions
Q. How can reaction conditions be modified to improve cyclization efficiency during thiazolo[3,2-a]pyrimidine formation?
- Solvent : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to enhance cyclization kinetics.
- Base : Test alternative bases (e.g., DBU) for better deprotonation of thiol intermediates.
- Reagent : Substitute 1,2-dibromoethane with 1,3-dibromopropane to assess ring-size effects on yield. Monitor byproducts via HPLC-MS and optimize stoichiometry to minimize dimerization .
Q. What strategies address low yields in the final acetamide coupling step?
- Activation : Use coupling agents like HATU or EDCI to improve amide bond formation.
- Temperature : Conduct reactions at 0–5°C to reduce side reactions (e.g., hydrolysis).
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) to isolate the product from unreacted pyridin-4-ylmethylamine .
Q. How do structural modifications (e.g., substituent variation on the pyrimidine core) influence bioactivity?
- Substituent Screening : Replace the phenyl group with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups to assess antibacterial/antioxidant activity (see SAR studies in thiazolidinone derivatives ).
- Scaffold Hybridization : Fuse the thiazolo-pyrimidine core with triazole or quinazoline moieties to enhance binding affinity (e.g., via Click chemistry) .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported synthetic yields for similar pyrazolo-thiazolo-pyrimidine derivatives?
- Reagent Purity : Ensure thiourea is anhydrous; residual moisture can reduce cyclization efficiency.
- Analytical Consistency : Cross-validate yields using HPLC (UV detection at 254 nm) and ¹H-NMR integration.
- Reproducibility : Compare protocols from independent studies (e.g., thiourea vs. 2-mercaptoacetic acid in thiol incorporation steps ).
Q. What analytical methods detect trace impurities in the final compound?
- HPLC-MS : Use a C18 column (0.1% TFA in H₂O/MeCN) to separate impurities; quantify via UV/ESI-MS.
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity).
- XRD : Crystallinity analysis can identify polymorphic byproducts .
Methodological Design
Q. How to design a stability study for this compound under physiological conditions?
- Buffer Solutions : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- Time Points : Sample at 0, 6, 12, 24, 48 hours; analyze degradation via LC-MS.
- Light/Heat Stress : Expose to 40°C/75% RH or UV light (320–400 nm) for photostability assessment .
Q. What computational tools predict binding interactions of this compound with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
